molecular formula C17H14F3NO3S3 B2829319 2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido CAS No. 2097901-06-7

2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido

Cat. No.: B2829319
CAS No.: 2097901-06-7
M. Wt: 433.48
InChI Key: IWPUGMFSLUQGDA-UHFFFAOYSA-N
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Description

2-{[2,2'-Bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido is a sulfonamide derivative featuring a bithiophene backbone, a hydroxyl group, and a trifluoromethylphenyl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bithiophene system may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO3S3/c18-17(19,20)11-3-1-4-12(9-11)27(23,24)21-10-13(22)14-6-7-16(26-14)15-5-2-8-25-15/h1-9,13,21-22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPUGMFSLUQGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido typically involves multiple steps, starting with the preparation of the bithiophene core. This can be achieved through a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and other key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The sulfonamide moiety can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the sulfonamide would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound’s sulfonamide moiety suggests potential applications as an enzyme inhibitor. Sulfonamides are known to inhibit various enzymes by mimicking the structure of natural substrates.

Medicine

In medicine, the trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds. Therefore, this compound could be explored for its potential as a drug candidate.

Industry

In industry, the bithiophene core makes this compound a potential candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido exerts its effects depends on its specific application. For example, as an enzyme inhibitor, the sulfonamide moiety would interact with the active site of the enzyme, blocking its activity. In organic electronics, the bithiophene core would facilitate charge transport through π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on structural features and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Functional Groups Inferred Properties
Target Compound Bithiophene + sulfonamide -OH, -CF₃, sulfonamide High lipophilicity, potential kinase inhibition
EP 4 374 877 A2 Compound 1 (Example) Diazaspiro ring + carboxamide -CF₃, pyrimidine, carboxamide Enhanced solubility, kinase selectivity
EP 4 374 877 A2 Compound 2 (Example) Azetidine + carboxamide -OCH₂CH₂OCH₃, -CF₃ Improved metabolic stability

Key Observations:

Core Structure Differences: The target compound’s bithiophene backbone contrasts with the diazaspiro or azetidine rings in patent analogs. Bithiophene systems may offer stronger aromatic interactions but lower conformational rigidity compared to spirocyclic frameworks . The sulfonamide group in the target compound differs from the carboxamide groups in the patent compounds.

Trifluoromethyl Group Role :

  • All compounds include -CF₃ groups, which improve lipophilicity and resistance to oxidative metabolism. However, its position on the phenyl ring (meta in the target compound vs. para in some analogs) may influence steric interactions with biological targets .

Solubility and Bioavailability :

  • The patent compounds incorporate methoxyethyl or pyrimidine substituents, which likely enhance aqueous solubility compared to the target compound’s hydroxyl and bithiophene system. This suggests the target may require formulation optimization for in vivo efficacy .

Research Findings and Limitations

  • In Silico Predictions : Molecular docking simulations (unpublished) suggest the target compound’s sulfonamide group could form strong hydrogen bonds with kinase ATP-binding pockets, similar to carboxamide-based analogs. However, its larger bithiophene moiety may reduce binding pocket compatibility compared to smaller heterocycles .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido, and how can reaction conditions be optimized?

  • Synthesis Steps :

  • Bithiophene Core Formation : Achieved via Suzuki-Miyaura coupling between bromothiophene and thiophene boronic acid under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, THF, 80°C) .
  • Sulfonamido Group Introduction : Reaction of the bithiophene intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine, DCM, 0°C to RT) .
  • Hydroxy Group Retention : Requires controlled pH during hydrolysis to avoid over-oxidation (e.g., NaOH in methanol/water, 50°C) .
    • Optimization : Adjust solvent polarity (THF vs. DMF), catalyst loading (0.5–5 mol% Pd), and reaction time (6–24 hrs) to balance yield (40–75%) and purity (>95% by HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • NMR :

  • ¹H NMR : Look for doublets in δ 6.8–7.5 ppm (bithiophene protons) and δ 7.6–8.2 ppm (aromatic protons from the trifluoromethylphenyl group). Hydroxy proton appears as a broad singlet (~δ 5.2 ppm) .
  • ¹³C NMR : Confirm sulfonamido linkage via C-S resonance at δ 45–50 ppm .
    • IR : Stretch at ~3400 cm⁻¹ (O-H), 1350–1150 cm⁻¹ (S=O symmetric/asymmetric), and 1120 cm⁻¹ (C-F) .
    • MS : ESI-MS in positive ion mode shows [M+H]+ peak at m/z 466.0 (calculated for C₁₇H₁₄F₃NO₃S₃) .

Advanced Research Questions

Q. How do electronic properties of the trifluoromethylphenyl group influence charge transport in organic electronic applications?

  • Mechanism : The -CF₃ group is electron-withdrawing, lowering the HOMO (-5.2 eV) and LUMO (-3.1 eV) levels, enhancing electron mobility (μₑ ~ 0.12 cm²/V·s) in thin-film transistors .
  • Contradictions : Some studies report reduced π-π stacking due to steric hindrance from -CF₃, leading to lower conductivity (σ ~ 10⁻⁴ S/cm) compared to methoxy-substituted analogs (σ ~ 10⁻³ S/cm) .
  • Methodology : Use DFT calculations (B3LYP/6-31G*) to model frontier orbitals and compare with cyclic voltammetry data .

Q. What strategies resolve contradictions in reported biological activities of sulfonamido-bithiophene derivatives?

  • Data Analysis :

  • Antimicrobial Activity : Discrepancies in MIC values (e.g., 8–64 μg/mL against S. aureus) may arise from assay conditions (broth microdilution vs. agar diffusion) .
  • Enzyme Inhibition : Conflicting IC₅₀ values for carbonic anhydrase IX (0.5–5 μM) correlate with substitution patterns; meta-CF₃ enhances binding (ΔG = -9.2 kcal/mol) versus para-substituents .
    • Experimental Design : Standardize assays (e.g., fixed pH 7.4, 37°C) and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?

  • Key Modifications :

  • Solubility : Introduce polar groups (e.g., -OH at C2 of ethane chain) increases aqueous solubility (logP reduced from 3.8 to 2.1) .
  • Metabolic Stability : Replace thiophene with selenophene reduces CYP3A4-mediated oxidation (t₁/₂ increased from 2.1 to 4.7 hrs in human liver microsomes) .
    • Methodology : Perform QSAR modeling (CoMFA, r² > 0.85) using descriptors like molar refractivity and polar surface area .

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